![molecular formula C11H13NO6 B1306771 Ethyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 100905-33-7](/img/structure/B1306771.png)
Ethyl 4,5-dimethoxy-2-nitrobenzoate
Overview
Description
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a chemical compound with the linear formula C11H13NO6 . It has a molecular weight of 255.229 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 4,5-dimethoxy-2-nitrobenzoate is defined by its linear formula C11H13NO6 . More detailed structural information might be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
Ethyl 4,5-dimethoxy-2-nitrobenzoate has a molecular weight of 255.229 . More detailed physical and chemical property data might be available in specialized chemical databases or literature.Scientific Research Applications
Synthesis of Antioxidant Compounds
Ethyl 4,5-dimethoxy-2-nitrobenzoate is used in the synthesis of compounds with potential antioxidant properties. These compounds can scavenge free radicals and may serve as leads for developing treatments for diseases where oxidative stress is a factor, such as Alzheimer’s disease .
Development of Cholinergic Agents
Derivatives of Ethyl 4,5-dimethoxy-2-nitrobenzoate have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This is crucial in the development of cholinergic agents that could potentially treat neurodegenerative diseases like Alzheimer’s .
Chemical Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules. Its nitro group and ester functionality make it a versatile building block for constructing more complex chemical entities .
Pharmaceutical Research
In pharmaceutical research, Ethyl 4,5-dimethoxy-2-nitrobenzoate is utilized to create small molecule leads. These leads are essential for the discovery of new drugs and therapeutic agents .
Proteomics Research
Ethyl 4,5-dimethoxy-2-nitrobenzoate is also a product for proteomics research, where it may be used to study protein expression and function within biological systems .
Safety and Hazards
While specific safety and hazard information for Ethyl 4,5-dimethoxy-2-nitrobenzoate is not available in the sources I found, it’s generally important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
ethyl 4,5-dimethoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCXITWHOOQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392895 | |
Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethoxy-2-nitrobenzoate | |
CAS RN |
100905-33-7 | |
Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100905-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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